3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one
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Overview
Description
3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound that features a pyrrolidine ring, a thiazepane ring, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one typically involves the formation of the thiazepane ring followed by the introduction of the pyrrolidine-1-carbonyl group. One common method includes the cyclization of a suitable precursor containing both sulfur and nitrogen atoms under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, but with different functional groups.
Thiazepane derivatives: Compounds with a thiazepane ring but different substituents.
Uniqueness
3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one is unique due to its combination of a pyrrolidine ring and a thiazepane ring with a carbonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-(pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c13-9-3-6-15-7-8(11-9)10(14)12-4-1-2-5-12/h8H,1-7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBBTSHNDMROAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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